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Compound of Interest

Compound Name: Iridium trichloride hydrate

Cat. No.: B1316252

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of iridium trichloride
hydrate as a precursor in asymmetric catalysis. Detailed protocols for the synthesis of a
common iridium catalyst precursor, its use in asymmetric transfer hydrogenation of ketones,
and asymmetric allylic alkylation are provided, along with key performance data and workflow
visualizations.

Introduction

Iridium(l1l) chloride hydrate (IrClz-xH20) is a versatile and widely used starting material for the
synthesis of a variety of homogeneous and heterogeneous iridium catalysts.[1] In the field of
asymmetric catalysis, iridium complexes are prized for their ability to catalyze a broad range of
transformations with exceptional levels of enantioselectivity and efficiency.[2][3] These catalytic
processes are of paramount importance in the pharmaceutical and fine chemical industries,
where precise control of stereochemistry is crucial for the desired biological activity and safety
of drug candidates and other chiral molecules.

This document outlines detailed protocols for the preparation of a key iridium(l) precursor,
chloro(1,5-cyclooctadiene)iridium(l) dimer ([Ir(COD)CI]2), from iridium trichloride hydrate, and
its subsequent application in two pivotal asymmetric transformations: the transfer
hydrogenation of prochiral ketones and the allylic alkylation of soft nucleophiles.
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l. Synthesis of Chloro(1,5-cyclooctadiene)iridium(l)
Dimer ([Ir(COD)CI]z2) from Iridium Trichloride Hydrate

The dimer [Ir(COD)CI]z is a common and air-stable iridium(l) precursor used for the in-situ
generation of a wide array of active asymmetric catalysts.[4]

Protocol 1: Synthesis of [Ir(COD)CI]z
This protocol is adapted from established literature procedures.[4][5]

Materials:

Iridium(lIl) chloride hydrate (IrCls-xHz20)

e 1,5-cyclooctadiene (COD)

o Ethanol (anhydrous)

e Argon or Nitrogen gas supply

o Standard Schlenk line or glovebox equipment
» Three-necked round-bottom flask

o Reflux condenser

Magnetic stirrer and heating mantle
Procedure:

o To a three-necked round-bottom flask equipped with a reflux condenser and a magnetic stir
bar, add iridium(lIl) chloride hydrate (1.0 eq).

o Evacuate the flask and backfill with argon or nitrogen. This should be repeated three times to
ensure an inert atmosphere.

o Under a positive pressure of inert gas, add anhydrous ethanol and 1,5-cyclooctadiene
(typically 1 to 1.5 molar equivalents relative to iridium).
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 Stir the mixture at room temperature until the iridium salt is fully dissolved.

e Heat the reaction mixture to reflux (the temperature will depend on the alcohol used, e.g.,
~80°C for ethanol) and maintain reflux for 4-6 hours. During this time, the color of the
solution will change, and a red crystalline solid will begin to precipitate.[6]

 After the reaction is complete, allow the mixture to cool to room temperature.

« Filter the precipitated red crystals under an inert atmosphere, wash with a small amount of
cold ethanol, and dry under vacuum.

e The resulting orange-red solid is [Ir(COD)CI]2 and can be stored under an inert atmosphere
for future use. The typical yield is around 90%.[5]

Safety Precautions: Iridium compounds can be toxic and should be handled with appropriate
personal protective equipment (PPE) in a well-ventilated fume hood. 1,5-cyclooctadiene is
flammable.

Il. Asymmetric Transfer Hydrogenation of Ketones

Iridium-catalyzed asymmetric transfer hydrogenation (ATH) is a powerful method for the
synthesis of chiral secondary alcohols. This protocol describes a general procedure for the ATH
of acetophenone as a model substrate.

Protocol 2: Asymmetric Transfer Hydrogenation of Acetophenone

Materials:

[Ir(COD)CI]2

Chiral ligand (e.g., a chiral phosphoramidite or diamine ligand)

Acetophenone

Isopropanol (as both solvent and hydrogen source)

Base (e.g., KOtBu or NaOH)
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Inert atmosphere (Argon or Nitrogen)

Schlenk tube or similar reaction vessel

Procedure:

Catalyst Pre-formation: In a Schlenk tube under an inert atmosphere, dissolve [Ir(COD)CI]2
(e.g., 0.5 mol%) and the chiral ligand (e.g., 1.1 mol%) in isopropanol. Stir the solution at
room temperature for 20-30 minutes to allow for the formation of the active catalyst.

Reaction Setup: In a separate reaction vessel, dissolve acetophenone (1.0 eq) in
isopropanol.

Initiation: To the solution of acetophenone, add the pre-formed catalyst solution and the base
(e.g., 5 mol%).

Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature to
80°C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography
(GC).

Work-up: Once the reaction is complete, quench the reaction with water and extract the
product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over
anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Purification and Analysis: Purify the crude product by flash column chromatography on silica
gel. Determine the enantiomeric excess (ee) of the chiral alcohol product by chiral high-
performance liquid chromatography (HPLC) or chiral GC.

Quantitative Data for Asymmetric Transfer Hydrogenation of Ketones
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lll. Asymmetric Allylic Alkylation

Iridium-catalyzed asymmetric allylic alkylation (AAA) is a highly regio- and enantioselective

method for the formation of C-C and C-heteroatom bonds, typically favoring the branched

product.

Protocol 3: Asymmetric Allylic Alkylation of Dimethyl Malonate

This protocol is a general procedure based on established methods.[10][11]

Materials:

[Ir(COD)CI]2

Base (e.g., NaHMDS)

Chiral ligand (e.g., phosphoramidite)

Dimethyl malonate (nucleophile)

Cinnamyl acetate (or a similar allylic electrophile)
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e Anhydrous solvent (e.g., THF)
 Inert atmosphere (Argon or Nitrogen) in a glovebox
Procedure:

o Catalyst Solution Preparation: In a glovebox, prepare a stock solution of the iridium catalyst
by dissolving [Ir(COD)CI]z2 (e.g., 1 mol%) and the chiral ligand (e.g., 2.2 mol%) in anhydrous
THF.

e Reaction Setup: In a reaction vial, add the base (e.g., NaHMDS, 2.0 eq).

e Add a solution of dimethyl malonate (1.0 eq) in THF to the vial and stir for 5 minutes.

 To this mixture, add the catalyst solution, followed by a solution of the allylic electrophile
(e.g., cinnamyl acetate, 1.0 eq) in THF.

» Seal the vial and stir the reaction mixture at room temperature for the specified time (e.g., 18
hours).

e Work-up: Quench the reaction by adding 0.5 M HCI. Extract the mixture with ethyl acetate
(3x). Combine the organic layers, dry over MgSOea, filter, and concentrate under reduced
pressure.[10]

 Purification and Analysis: Purify the crude product by flash column chromatography on silica
gel. Determine the enantiomeric excess of the product by chiral HPLC or SFC analysis.

Quantitative Data for Asymmetric Allylic Alkylation
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Workflow for Iridium-Catalyzed Asymmetric Synthesis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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